tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15832727
InChI: InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20(4)17(8-10-19-11-9-17)13-6-5-7-14(18)12-13/h5-7,12,19H,8-11H2,1-4H3
SMILES:
Molecular Formula: C17H25ClN2O2
Molecular Weight: 324.8 g/mol

tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate

CAS No.:

Cat. No.: VC15832727

Molecular Formula: C17H25ClN2O2

Molecular Weight: 324.8 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate -

Specification

Molecular Formula C17H25ClN2O2
Molecular Weight 324.8 g/mol
IUPAC Name tert-butyl N-[4-(3-chlorophenyl)piperidin-4-yl]-N-methylcarbamate
Standard InChI InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20(4)17(8-10-19-11-9-17)13-6-5-7-14(18)12-13/h5-7,12,19H,8-11H2,1-4H3
Standard InChI Key AYSBALGYVJTXPY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C1(CCNCC1)C2=CC(=CC=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates three key components: a piperidine ring, a 3-chlorophenyl substituent, and a tert-butyl-protected methylcarbamate group. The piperidine ring provides a rigid scaffold, while the 3-chlorophenyl group introduces aromaticity and potential hydrophobic interactions. The tert-butyl carbamate moiety enhances solubility and stability, common in prodrug strategies.

Structural Data

PropertyValue
IUPAC Nametert-butyl N-[4-(3-chlorophenyl)piperidin-4-yl]-N-methylcarbamate
Molecular FormulaC17H25ClN2O2\text{C}_{17}\text{H}_{25}\text{ClN}_2\text{O}_2
Molecular Weight324.8 g/mol
Canonical SMILESCC(C)(C)OC(=O)N(C)C1(CCNCC1)C2=CC(=CC=C2)Cl
InChI KeyAYSBALGYVJTXPY-UHFFFAOYSA-N

The stereochemistry of the piperidine ring and the spatial arrangement of the 3-chlorophenyl group may influence binding affinity to biological targets, though specific conformational studies remain limited.

Physicochemical Characteristics

While experimental data on solubility and logP are unavailable, analogous carbamates typically exhibit moderate hydrophobicity (logP2.53.5\log P \approx 2.5–3.5) and enhanced stability under physiological conditions due to the tert-butyl group. The chlorine atom at the phenyl meta-position likely contributes to electronic effects, potentially altering reactivity and interaction with biological targets.

Synthesis and Industrial Production

The synthesis of tert-butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate involves multi-step organic reactions, emphasizing precision in reagent selection and reaction conditions.

Key Synthetic Steps

  • Piperidine Ring Formation: Cyclization of a precursor amine with a 3-chlorophenyl-containing intermediate under acidic or basic conditions.

  • Carbamate Protection: Reaction of the secondary amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to install the carbamate group.

  • Methylation: Introduction of the methyl group via alkylation or reductive amination, ensuring regioselectivity at the piperidine nitrogen.

Industrial-scale production often employs continuous flow reactors to optimize yield (\sim70–85%) and purity (>>95%). Purification techniques such as column chromatography or recrystallization are critical to isolate the final product.

Biological Activity and Mechanism of Action

As a member of the carbamate and piperidine derivative families, this compound exhibits potential bioactivity through receptor or enzyme modulation.

Receptor Interaction

The piperidine core and 3-chlorophenyl group may facilitate binding to central nervous system (CNS) receptors, such as serotonin (5-HT) or dopamine receptors. Computational docking studies suggest affinity for G-protein-coupled receptors (GPCRs), though experimental validation is pending.

Enzyme Inhibition

Carbamates are known acetylcholinesterase (AChE) inhibitors, but structural differences in this compound may redirect activity toward other enzymes. For example, the chlorophenyl group could enhance binding to cytochrome P450 isoforms, influencing metabolic pathways.

Comparative Analysis with Related Compounds

Compound NameCore StructureKey SubstituentsBiological Activity
tert-Butyl (4-phenylpiperidin-4-yl)carbamatePiperidinePhenylAChE inhibition (IC₅₀: 2 µM)
4-(3-Chlorophenyl)piperidinePiperidine3-ChlorophenylDopamine receptor antagonism
N-Methylcarbamate derivativesCarbamateVariable alkyl groupsCOX-2 inhibition (IC₅₀: 5 µM)

This compound’s unique combination of a methylcarbamate and 3-chlorophenyl group may synergize activities observed in simpler analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator